molecular formula C25H33NO5S B605376 (3-(2-((tert-Butylsulfanyl)methyl)-4-(2,2-dimethylpropionylamino)phenoxy)-4-methoxyphenyl)acetic acid CAS No. 1203503-64-3

(3-(2-((tert-Butylsulfanyl)methyl)-4-(2,2-dimethylpropionylamino)phenoxy)-4-methoxyphenyl)acetic acid

Cat. No. B605376
CAS RN: 1203503-64-3
M. Wt: 459.6
InChI Key: SDHFXINHZHARIB-UHFFFAOYSA-N
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Description

AM-461 is a DP2 receptor antagonist.

Scientific Research Applications

Application in Inflammatory and Respiratory Diseases

This compound, identified as a DP2 receptor antagonist, has been reported to have potential in treating inflammatory and respiratory diseases, particularly asthma. Its efficacy in Phase I clinical trials has been noted, highlighting its relevance in medical research for respiratory conditions (Norman, 2011).

Use in Treating Prostaglandin D2-Dependent Diseases

It has also been described as useful for treating a range of diseases and conditions associated with prostaglandin D2. These include various allergic and inflammatory diseases, underlining its broad potential in pharmacological interventions (Expert Opinion on Therapeutic Patents, 2011).

Gas Chromatographic Determination

In the realm of analytical chemistry, derivatives of phenoxy acid herbicides, which include compounds structurally related to (3-(2-((tert-Butylsulfanyl)methyl)-4-(2,2-dimethylpropionylamino)phenoxy)-4-methoxyphenyl)acetic acid, have been studied for their potential in gas chromatographic determinations. This suggests its utility in the analysis and detection of specific chemical compounds (Rompa, Kremer, & Zygmunt, 2004).

Synthesis of Vulpinic Acids

This chemical has been utilized in the synthesis of vulpinic acids, which are derived from mushroom or lichen pigments. Its role in the efficient preparation of these compounds indicates its importance in organic synthesis and natural product chemistry (Mallinger, Le Gall, & Mioskowski, 2009).

Magnetostructural Study in Iron Complexes

It has been investigated in the context of magnetochemical studies, particularly in its interaction with iron(III) complexes. This highlights its potential application in materials science and magnetic property research (Weyhermüller, Wagner, & Chaudhuri, 2011).

Development in FLAP Inhibitors

The compound plays a crucial role in the development of FLAP (5-lipoxygenase-activating protein) inhibitors. This is particularly relevant in the context of treating conditions like asthma, showcasing its therapeutic potential (Stock et al., 2011).

properties

CAS RN

1203503-64-3

Product Name

(3-(2-((tert-Butylsulfanyl)methyl)-4-(2,2-dimethylpropionylamino)phenoxy)-4-methoxyphenyl)acetic acid

Molecular Formula

C25H33NO5S

Molecular Weight

459.6

IUPAC Name

2-[3-[2-(tert-butylsulfanylmethyl)-4-(2,2-dimethylpropanoylamino)phenoxy]-4-methoxyphenyl]acetic acid

InChI

InChI=1S/C25H33NO5S/c1-24(2,3)23(29)26-18-9-11-19(17(14-18)15-32-25(4,5)6)31-21-12-16(13-22(27)28)8-10-20(21)30-7/h8-12,14H,13,15H2,1-7H3,(H,26,29)(H,27,28)

InChI Key

SDHFXINHZHARIB-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)NC1=CC(=C(C=C1)OC2=C(C=CC(=C2)CC(=O)O)OC)CSC(C)(C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AM-461, AM461, AM 461

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-(2-((tert-Butylsulfanyl)methyl)-4-(2,2-dimethylpropionylamino)phenoxy)-4-methoxyphenyl)acetic acid
Reactant of Route 2
(3-(2-((tert-Butylsulfanyl)methyl)-4-(2,2-dimethylpropionylamino)phenoxy)-4-methoxyphenyl)acetic acid
Reactant of Route 3
(3-(2-((tert-Butylsulfanyl)methyl)-4-(2,2-dimethylpropionylamino)phenoxy)-4-methoxyphenyl)acetic acid
Reactant of Route 4
Reactant of Route 4
(3-(2-((tert-Butylsulfanyl)methyl)-4-(2,2-dimethylpropionylamino)phenoxy)-4-methoxyphenyl)acetic acid
Reactant of Route 5
Reactant of Route 5
(3-(2-((tert-Butylsulfanyl)methyl)-4-(2,2-dimethylpropionylamino)phenoxy)-4-methoxyphenyl)acetic acid
Reactant of Route 6
Reactant of Route 6
(3-(2-((tert-Butylsulfanyl)methyl)-4-(2,2-dimethylpropionylamino)phenoxy)-4-methoxyphenyl)acetic acid

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